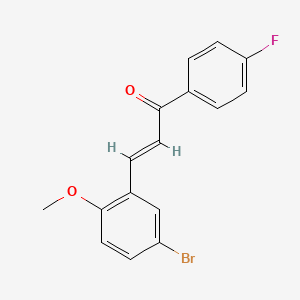
3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one
Overview
Description
3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one, also known as BMFP, is a chemical compound that has been extensively studied for its potential use in scientific research. BMFP is a member of the chalcone family, which are compounds that have been found to exhibit a wide range of biological activities. In
Mechanism of Action
The mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to inhibit the Akt and NF-κB signaling pathways, which are involved in cell survival and inflammation, respectively. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is disrupted in cancer cells.
Biochemical and Physiological Effects:
3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to have a wide range of biochemical and physiological effects. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to reduce oxidative stress and lipid peroxidation, which are involved in the development of various diseases. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to have a protective effect on the liver and kidneys, and may have potential in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been extensively studied and its biological activities have been well characterized. However, there are also several limitations to the use of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one in lab experiments. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has poor solubility in water, which can make it difficult to work with. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one also has limited bioavailability, which can make it difficult to study its effects in vivo.
Future Directions
There are several future directions for research on 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one. One area of research is the development of more potent and selective analogs of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one that can be used as potential cancer therapeutics. Another area of research is the study of the mechanism of action of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one and its effects on various signaling pathways. Additionally, the development of novel drug delivery systems for 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one may improve its bioavailability and make it a more effective therapeutic agent. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one in vivo may provide valuable information for its potential use in humans.
Scientific Research Applications
3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)-2-propen-1-one has also been found to have neuroprotective effects and may have potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
(E)-3-(5-bromo-2-methoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFO2/c1-20-16-9-5-13(17)10-12(16)4-8-15(19)11-2-6-14(18)7-3-11/h2-10H,1H3/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGJILFYOXNCGV-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C/C(=O)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(allyloxy)phenyl]-1-(3-bromophenyl)-2-propen-1-one](/img/structure/B3905442.png)
![methyl 4-[3-(4-fluorophenyl)-3-oxo-1-propen-1-yl]benzoate](/img/structure/B3905446.png)
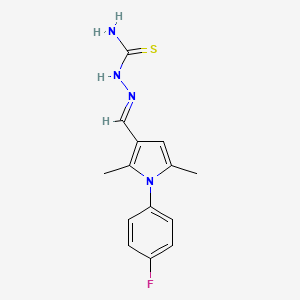
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B3905475.png)
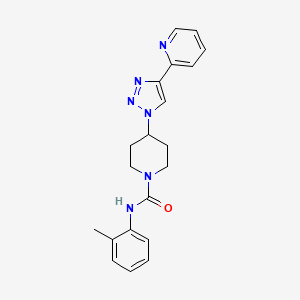
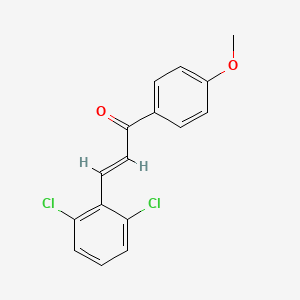
![N-[4-(acetylamino)phenyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3905489.png)
![5-(3-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B3905490.png)
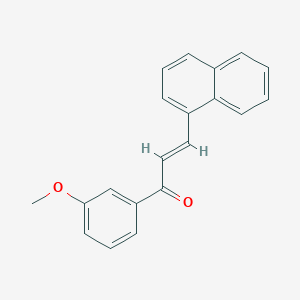
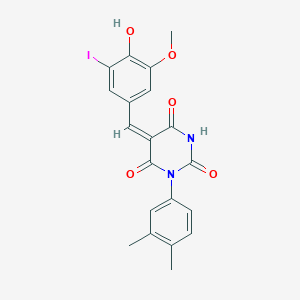
![2-({[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}amino)-1H-isoindole-1,3(2H)-dione](/img/structure/B3905512.png)
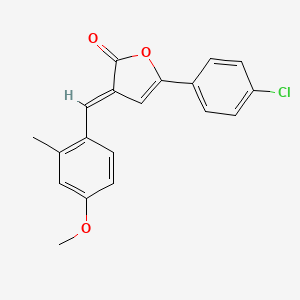
![(2E)-N-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine](/img/structure/B3905537.png)
![{4-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B3905538.png)